molecular formula C8H9N3S2 B1608000 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 262610-50-4

4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1608000
CAS No.: 262610-50-4
M. Wt: 211.3 g/mol
InChI Key: BKRQBMPAPNONKK-UHFFFAOYSA-N
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Description

4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a triazole and a thiophene ring, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential for diverse biological activities and applications in various fields .

Properties

IUPAC Name

4-methyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2/c1-11-7(9-10-8(11)12)4-6-2-3-13-5-6/h2-3,5H,4H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRQBMPAPNONKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372052
Record name 4-Methyl-5-[(thiophen-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262610-50-4
Record name 4-Methyl-5-[(thiophen-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-Methyl-5-(3-thienylmethyl)-4H-1,2,4-triazole-3-thiol

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